N'-(3-Nitroquinolin-4-yl)formohydrazide

Description

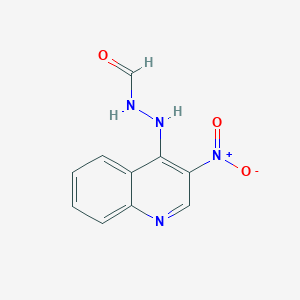

N'-(3-Nitroquinolin-4-yl)formohydrazide is a hydrazide derivative featuring a nitro-substituted quinoline scaffold. The compound’s structure combines a formohydrazide moiety (-CONHNH₂) with a 3-nitroquinolin-4-yl group, which confers unique electronic and steric properties.

Properties

CAS No. |

51093-78-8 |

|---|---|

Molecular Formula |

C10H8N4O3 |

Molecular Weight |

232.20 g/mol |

IUPAC Name |

N-[(3-nitroquinolin-4-yl)amino]formamide |

InChI |

InChI=1S/C10H8N4O3/c15-6-12-13-10-7-3-1-2-4-8(7)11-5-9(10)14(16)17/h1-6H,(H,11,13)(H,12,15) |

InChI Key |

HIUOFUWIXJUYIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NNC=O |

Origin of Product |

United States |

Biological Activity

Overview of N'-(3-Nitroquinolin-4-yl)formohydrazide

This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8N4O3

- IUPAC Name : this compound

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance its activity against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Studies have shown that certain quinoline derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways essential for cell proliferation. For example, compounds with similar structures have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication.

Anti-inflammatory Properties

Quinoline derivatives also possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to this compound. Results indicated that modifications at the 3-position significantly increased antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Assays : Research conducted on various quinoline derivatives demonstrated cytotoxic effects against human cancer cell lines. The study found that compounds with nitro groups at specific positions exhibited enhanced cytotoxicity compared to their non-nitro counterparts.

- Inflammation Models : In vivo studies using animal models of inflammation showed that quinoline derivatives could reduce edema and inflammatory markers significantly, suggesting a potential for therapeutic use in inflammatory diseases.

Data Table: Biological Activities of Quinoline Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | Journal of Medicinal Chemistry |

| Quinoline Derivative A | Anticancer | HeLa cells | Cancer Research Journal |

| Quinoline Derivative B | Anti-inflammatory | Carrageenan-induced paw edema in rats | Inflammation Research |

Comparison with Similar Compounds

Antimicrobial Activity

Halogen-substituted hydrazides, such as (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide, exhibit enhanced antibacterial activity against E. coli and B. subtilis compared to nitro- or methoxy-substituted analogs . The nitro group in N'-(3-Nitroquinolin-4-yl)formohydrazide may similarly improve activity by promoting redox interactions or membrane disruption.

Anticancer and DNA Interaction

N'-(3-Ethoxy-2-hydroxybenzylidene)formohydrazide and its organotin(IV) complexes demonstrate significant DNA-binding via intercalation, as shown by UV-Vis spectroscopy and cyclic voltammetry .

Structural and Electronic Comparisons

Substituent Effects

Hydrogen Bonding and Planarity

Compounds like N'-(2-hydroxybenzylidene)formohydrazide form intramolecular hydrogen bonds (N–H···O), stabilizing planar conformations critical for DNA intercalation . The nitroquinoline scaffold in the target compound likely adopts a similar planar geometry, optimizing π-π stacking with DNA bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.